molecular formula C17H17F3N4OS2 B2837164 3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 905772-69-2

3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No. B2837164
CAS RN: 905772-69-2
M. Wt: 414.47
InChI Key: KJNIMMITJGSQGF-UHFFFAOYSA-N
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Description

3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H17F3N4OS2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality 3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Solar Cells

  • Pyridine derivatives, such as 3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide, have been explored for use in dye-sensitized solar cells (DSSCs). They are effective additives in the bromide/tribromide electrolyte in DSSCs, showing potential in increasing the energy conversion efficiency of these cells (Bagheri, Dehghani, & Afrooz, 2015).

Synthesis of Polycyclic Carbazoles

  • These compounds are useful in the synthesis of polycyclic carbazoles, a process that includes acylation and annulation reactions. This synthesis is significant for creating compounds with potential applications in various fields, including materials science (Noland, Brown, Tritch, & Schneerer, 2020).

Regioselectivity in Synthesis

  • They play a role in studying the regioselectivity of synthesis reactions, like the creation of pyrazoles. Understanding these reactions is crucial for the synthesis of various organic compounds with specific structural arrangements (Martins et al., 2012).

Synthesis of Substituted Pyridines

  • These pyridine derivatives are also instrumental in the synthesis of substituted pyridines. They serve as reactants in deprotonation and 1,4-addition reactions, which are key steps in synthesizing pyridine-based compounds with potential applications in pharmaceuticals and materials science (Bonnet et al., 2001).

Synthesis of Pyridine-Based Heterocycles

  • They are used in the facile synthesis of pyridine-based heterocycles, which have shown moderate antimicrobial activity. This application is particularly relevant in the development of new antimicrobial agents (Darwish, Kheder, & Farag, 2010).

Synthesis of Complex Molecules for Antiviral Evaluations

  • Pyridine derivatives are used in synthesizing complex molecules like thiazolopyrimidines for antiviral evaluations, demonstrating their potential in the development of new antiviral drugs (Sayed & Ali, 2007).

Development of Luminescent Lanthanide Compounds

  • Derivatives of these compounds have been used to create luminescent lanthanide compounds, which have applications in biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

properties

IUPAC Name

3-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4OS2/c1-16(2,3)12-8-11(17(18,19)20)10(9-21)14(23-12)26-6-4-13(25)24-15-22-5-7-27-15/h5,7-8H,4,6H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNIMMITJGSQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide

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